molecular formula C5H9BrO B3104969 1-Bromo-3-methoxycyclobutane CAS No. 1510635-41-2

1-Bromo-3-methoxycyclobutane

Cat. No.: B3104969
CAS No.: 1510635-41-2
M. Wt: 165.03
InChI Key: YBVXRWXSBZVVRL-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxycyclobutane is an organic compound with the molecular formula C5H9BrO It is a derivative of cyclobutane, where a bromine atom and a methoxy group are substituted at the first and third positions, respectively

Preparation Methods

The synthesis of 1-Bromo-3-methoxycyclobutane can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxycyclobutanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Bromo-3-methoxycyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cyclobutane derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-4-oxocyclobutane.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding 3-methoxycyclobutane.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-methoxycyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-methoxycyclobutane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

1-Bromo-3-methoxycyclobutane can be compared with other similar compounds such as:

    1-Bromo-3-chlorocyclobutane: Similar in structure but with a chlorine atom instead of a methoxy group.

    3-Methoxycyclobutanone: Lacks the bromine atom but contains the methoxy group and a carbonyl group.

    1-Bromo-3-ethylcyclobutane: Contains an ethyl group instead of a methoxy group.

The uniqueness of this compound lies in its combination of a bromine atom and a methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-3-methoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-7-5-2-4(6)3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVXRWXSBZVVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288305
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044705-32-8, 1807901-44-5
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methoxycyclobutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-bromo-3-methoxycyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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